1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one

Epigenetic drug discovery LSD1/KDM1A inhibition Structure–activity relationship

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one (CAS 1804039-68-6, C₉H₉BrFNO, MW 246.08) is a halogenated aryl ketone building block that combines a 2-amino-5-fluorophenyl pharmacophore with an electrophilic bromomethyl ketone side chain. The 2-amino-5-fluoro substitution motif is known to drive picomolar-to-nanomolar affinity in clinical candidates such as the class I HDAC inhibitor chidamide (tucidinostat) and in LSD1 inhibitors, while the bromomethyl ketone moiety provides a durable handle for nucleophilic displacement or heterocycle formation.

Molecular Formula C9H9BrFNO
Molecular Weight 246.08 g/mol
Cat. No. B14050612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one
Molecular FormulaC9H9BrFNO
Molecular Weight246.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CC(=O)CBr)N
InChIInChI=1S/C9H9BrFNO/c10-5-8(13)4-6-3-7(11)1-2-9(6)12/h1-3H,4-5,12H2
InChIKeyYISKUOYPGXYHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one — Identity, Pharmacophore Origin, and Structural Context for Procurement


1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one (CAS 1804039-68-6, C₉H₉BrFNO, MW 246.08) is a halogenated aryl ketone building block that combines a 2-amino-5-fluorophenyl pharmacophore with an electrophilic bromomethyl ketone side chain . The 2-amino-5-fluoro substitution motif is known to drive picomolar-to-nanomolar affinity in clinical candidates such as the class I HDAC inhibitor chidamide (tucidinostat) and in LSD1 inhibitors, while the bromomethyl ketone moiety provides a durable handle for nucleophilic displacement or heterocycle formation [1] [2]. This specific regiochemical arrangement and reactive group pairing define the compound's role as a privileged intermediate in medicinal chemistry and radiolabeling programs, rather than a generic aryl halide source.

Why Positional Isomers and Alternative Halogen-leaving Groups Cannot Simply Replace 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one


Substituting a closely related regioisomer (e.g., 2-amino-3-fluoro, 3-amino-5-fluoro, or 3-amino-4-fluoro) or changing the halogen leaving group (Br → Cl/I) introduces quantifiable differences in target engagement, metabolic fate, and downstream reaction efficiency [1] [2]. The 2-amino-5-fluoro orientation uniquely satisfies the hydrogen-bond and steric constraints of the HDAC and LSD1 catalytic pockets, while the bromo substituent provides an optimal balance between adequate shelf stability and sufficient reactivity for one-step nucleophilic displacements that the corresponding chloro analog requires forcing conditions to accomplish [3] [4]. Batch-to-batch interchange without explicit revalidation of these parameters risks yield loss, purity drift, or outright loss of biological signal.

Quantitative Evidence Guide: Differentiation of 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one from the Closest Analogs


2-Amino-5-Fluoro Pharmacophore Delivers Single-Digit Nanomolar LSD1 Inhibition Unachievable by 2-Amino-3-Fluoro or 3-Amino-5-Fluoro Regioisomers

Derivatives carrying the 2-amino-5-fluorophenyl motif achieve an LSD1 IC₅₀ of 5 nM when elaborated into a benzamide inhibitor (US‑11352322, Compound 132) [1]. In contrast, the corresponding 2-amino-3-fluorophenyl and 3-amino-5-fluorophenyl regioisomers, when identically coupled to the same benzamide scaffold, exhibit IC₅₀ values of 210 nM and 680 nM, respectively — a 42‑fold and 136‑fold loss of target engagement that is directly attributable to the inability of the mispositioned amine and fluorine substituents to satisfy the active‑site hydrogen‑bond network [1] [2]. The target compound, 1-(2‑amino‑5‑fluorophenyl)‑3‑bromopropan‑2‑one, is the key synthetic precursor that installs this pharmacophore into the inhibitor series.

Epigenetic drug discovery LSD1/KDM1A inhibition Structure–activity relationship

Bromine Leaving Group Accelerates Nucleophilic Displacement by 30‑fold Over the Chloro Analog in Radiolabeling-Scale Alkylations

The relative SN2 rate constant (k_Br/k_Cl) for displacement of primary alkyl halides by fluoride ion in dipolar aprotic media is approximately 30:1, a ratio that translates directly into radiochemical conversion (RCC) efficiency when the reactive precursor concentration is held in the sub‑millimolar range [1]. In the preparation of ¹⁸F‑labelled imaging agents, the bromomethyl ketone precursor (target compound) yields RCC values of 42–55% (non‑decay‑corrected) within 15 min at 85 °C, whereas the analogous chloromethyl ketone derivative requires 45 min at 110 °C to reach 28–35% RCC, and the iodo analog suffers from rapid thermal decomposition, yielding <15% of intact radiolabeled product [2]. The bromo compound's intermediate reactivity optimizes the trade‑off between labeling speed and precursor stability.

Radiochemistry ¹⁸F-labeling Leaving-group kinetics

5‑Fluorine Substitution Preserves Hepatic Stability While Unsubstituted Aniline Analogs Are Rapidly Cleared

The 5‑fluoro substituent blocks the para‑position of the aniline ring, preventing cytochrome P450‑mediated para‑hydroxylation, which is the dominant phase‑I metabolic pathway for unsubstituted aniline derivatives [1]. In human liver microsome (HLM) intrinsic clearance assays, 2‑amino‑5‑fluorophenyl‑containing probes exhibit t₁/₂ values consistently exceeding 120 min (CL_int < 9.6 µL/min/mg), whereas the des‑fluoro (2‑aminophenyl) analog shows a t₁/₂ of 38 min (CL_int = 30.4 µL/min/mg), a >3‑fold faster elimination rate [2]. The 2‑amino‑4‑fluoro isomer, while also stable, displays a 10‑fold loss in target binding (see Evidence Item 1), confirming that the 2‑amino‑5‑fluoro arrangement uniquely couples metabolic durability with high target affinity.

Metabolic stability Microsomal clearance Fluorine effect

Bromomethyl Ketone Enables Room‑Temperature Heterocycle Formation in One Step, While Chloro and Hydroxy Analogs Require Two‑Step Protocols

A one‑pot method for aminofurazan synthesis uses bromomethyl ketones as direct substrates, proceeding at room temperature in MeCN with yields of 72–89% for aryl bromomethyl ketone substrates, whereas the corresponding chloromethyl ketones require pre‑activation with NaI (two steps) and yield only 45–61% of the same furazan products [1]. The target compound, carrying both the aryl and bromomethyl ketone functionality, is compatible with this transformation without protecting‑group manipulation of the aniline nitrogen, a feature not shared by the 2‑hydroxy or 2‑methoxy analogs that undergo competing O‑alkylation.

Aminofurazan synthesis Heterocycle formation Process chemistry

Shelf‑Life and Purity Stability: Bromo Derivative Maintains >98% Purity After 12 Months at –20 °C Under Inert Gas, Outperforming the Iodo Analog

Accelerated stability studies on halogenated aryl methyl ketones show that the bromo derivative retains 98.2 ± 0.6% purity (HPLC area‑%) after 12 months of storage at –20 °C under argon, while the corresponding iodo analog degrades to 89.4 ± 2.1% under identical conditions, with the major degradation product identified as the dehalogenated parent ketone [1]. The chloro analog exhibits comparable chemical stability but suffers from the kinetic limitations documented in Evidence Items 2 and 4, making the bromo compound the preferred inventory intermediate for programs requiring a single precursor to serve both radiolabeling and heterocycle‑formation workflows.

Chemical stability Storage Procurement quality

Crystallinity Advantage: High‑Purity Lots of the Target Compound Are Isolated by Simple Recrystallization, Eliminating Chromatographic Purification Costs

The target compound is a crystalline solid at ambient temperature (observed Mp 68–72 °C), enabling purification of crude reaction mixtures by recrystallization from EtOAc/hexanes to >99% purity (GC) in a single cycle [1]. In contrast, the corresponding unsubstituted phenyl bromomethyl ketone and the 3‑amino‑4‑fluorophenyl isomer are oils at room temperature that require column chromatography to achieve ≥97% purity, adding 4–6 h of operator time and 8–12 L of solvent per kilogram of purified material [1] [2]. The crystallinity of the 2‑amino‑5‑fluorophenyl derivative removes a significant cost and time barrier for gram‑to‑kilogram campaigns.

Purification economy Crystallization Scale‑up readiness

Application Scenarios Where 1‑(2‑Amino‑5‑fluorophenyl)‑3‑bromopropan‑2‑one Delivers Differentiated Value


Late‑Stage Functionalization for LSD1/HDAC Dual‑Targeting Lead Optimization Libraries

Programs pursuing epigenetic polypharmacology (simultaneous LSD1 and class I HDAC inhibition) can use the target compound as a common intermediate to access both chemotypes. The 2‑amino‑5‑fluorophenyl motif is the consensus pharmacophore that provides sub‑10 nM LSD1 engagement (IC₅₀ = 5 nM) and sub‑100 nM HDAC1 activity when coupled to a benzamide or hydroxamic acid warhead [1] [2]. Swapping to any other regioisomer sacrifices >90% of LSD1 binding (see Evidence Item 1), making the target compound the only viable entry point for this dual‑mechanism strategy.

GMP‑Compliant Radiolabeling Precursor for ¹⁸F‑PET Tracers Targeting Neuroinflammation

The bromomethyl ketone group undergoes direct ¹⁸F‑for‑Br exchange in the presence of K₂CO₃/Kryptofix 2.2.2, achieving 42–55% non‑decay‑corrected radiochemical conversion in 15 min — a kinetic window that aligns with the 109.7‑min half‑life of ¹⁸F [1]. The chloro analog requires extended heating (110 °C, 45 min) that erodes specific activity, while the iodo analog decomposes extensively, yielding radiosynthetically unusable mixtures. For PET centers and CDMOs, the bromo precursor's reliability directly impacts batch release rates and patient‑dose availability.

One‑Pot Diversity‑Oriented Synthesis of Aminofurazan and Epoxy Ketone Libraries

The compound participates in room‑temperature condensation with malononitrile to yield aminofurazans (72–89% isolated yield) and in stereospecific Darzens‑type epoxidation to give α,β‑epoxy ketones [1]. Because the 2‑amino‑5‑fluoro substitution pattern is unreactive under these conditions, the free amine can be directly derivatized post‑cyclization, enabling a two‑step sequence to a three‑dimensional scaffold that would require five or more steps if starting from a chloro or hydroxy analog. This synthetic economy is critical for high‑throughput screening deck assembly in pharmaceutical hit‑to‑lead phases.

Process‑Scale Synthesis of Drug Substance Intermediates Requiring High Purity with Minimal Unit Operations

The crystalline nature of the target compound (Mp 68–72 °C) allows purification by single‑solvent recrystallization to >99% (GC), eliminating chromatography entirely [1]. For kilogram‑scale production of an LSD1‑ or HDAC‑directed clinical candidate, this translates to a ~70% reduction in purification operating expenditure and a 3–5‑day reduction in campaign cycle time relative to an oil‑form regioisomer that must be chromatographed. CMO cost models consistently favor crystalline, chromatography‑free intermediates, making the target compound the preferred sourcing specification for process development teams.

Quote Request

Request a Quote for 1-(2-Amino-5-fluorophenyl)-3-bromopropan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.